molecular formula C6H4N6O6 B177904 2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide CAS No. 117907-74-1

2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide

Cat. No. B177904
CAS RN: 117907-74-1
M. Wt: 256.13 g/mol
InChI Key: DHPCKRKOYCSXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide” is a chemical compound with the molecular formula C6H4N6O6 . It is not intended for human or veterinary use and is used for research purposes.

properties

IUPAC Name

5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17/h7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPCKRKOYCSXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557720
Record name 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117907-74-1
Record name 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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